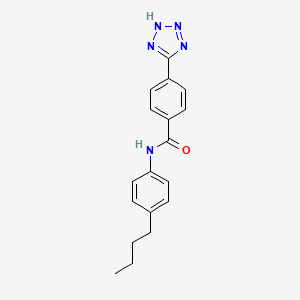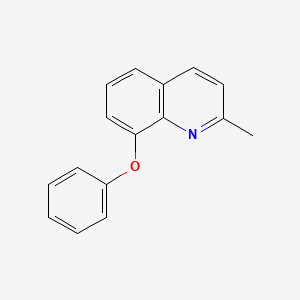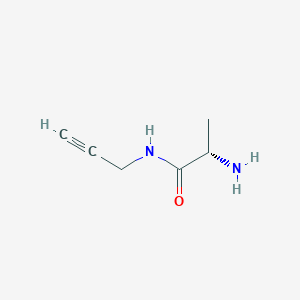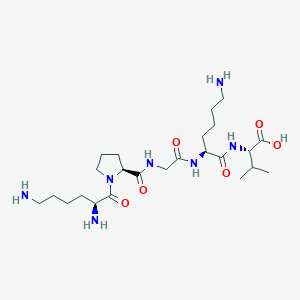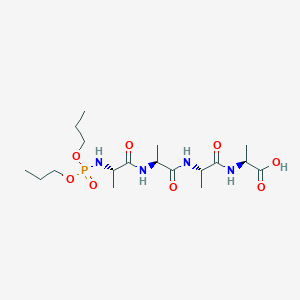![molecular formula C10H16O2 B15159106 2-{[(3-Methylbuta-1,3-dien-1-yl)oxy]methyl}oxolane CAS No. 673447-74-0](/img/structure/B15159106.png)
2-{[(3-Methylbuta-1,3-dien-1-yl)oxy]methyl}oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(3-Methylbuta-1,3-dien-1-yl)oxy]methyl}oxolane is an organic compound with a complex structure that includes both an oxolane ring and a 3-methylbuta-1,3-dien-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Methylbuta-1,3-dien-1-yl)oxy]methyl}oxolane typically involves the reaction of 3-methylbuta-1,3-diene with an appropriate oxolane derivative under controlled conditions. The reaction may require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize efficiency and minimize by-products. The process may include steps such as distillation, crystallization, and purification to obtain the final product in a form suitable for commercial use .
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Methylbuta-1,3-dien-1-yl)oxy]methyl}oxolane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds or the addition of hydrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
2-{[(3-Methylbuta-1,3-dien-1-yl)oxy]methyl}oxolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound may be used in biochemical assays to investigate enzyme activity or metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes studying its effects on biological systems and its potential as a drug candidate.
Mechanism of Action
The mechanism by which 2-{[(3-Methylbuta-1,3-dien-1-yl)oxy]methyl}oxolane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxolane derivatives and dienes with similar structural features. Examples include:
- 3-Methyl-1,2-butadiene
- 2-Methylbuta-1,3-diene
- Oxolane derivatives with different substituents
Uniqueness
What sets 2-{[(3-Methylbuta-1,3-dien-1-yl)oxy]methyl}oxolane apart is its unique combination of an oxolane ring and a 3-methylbuta-1,3-dien-1-yl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
673447-74-0 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
2-(3-methylbuta-1,3-dienoxymethyl)oxolane |
InChI |
InChI=1S/C10H16O2/c1-9(2)5-7-11-8-10-4-3-6-12-10/h5,7,10H,1,3-4,6,8H2,2H3 |
InChI Key |
NXIUZLNESWIIEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C=COCC1CCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Pyrrolidinedione, 1-[[4-(hydroxymethyl)benzoyl]oxy]-](/img/structure/B15159034.png)
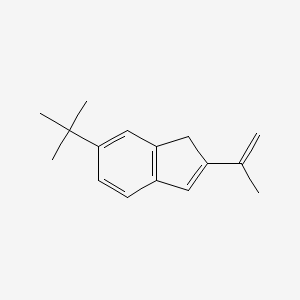
![1,3-Propanediol, 2-amino-2-[2-[4-(tridecyloxy)phenyl]ethyl]-](/img/structure/B15159046.png)
![3-(Trifluoromethyl)-6H-benzo[c]chromen-6-one](/img/structure/B15159054.png)

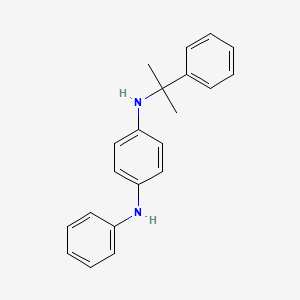
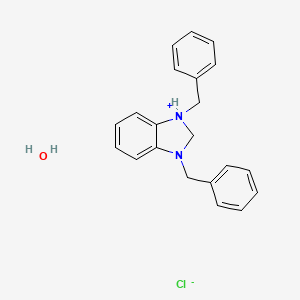
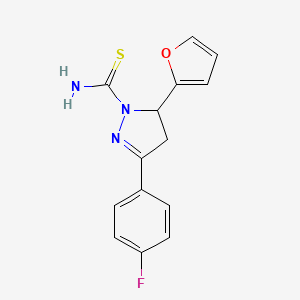
![3,5-Dimethyl-1-[3-(trimethoxysilyl)propyl]-1H-pyrazole](/img/structure/B15159069.png)
